molecular formula C8H12N2O B15197950 (1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol

(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B15197950
M. Wt: 152.19 g/mol
InChI Key: BOKRXYSLZWESBK-YUMQZZPRSA-N
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Description

(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a pyrazole moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation of the corresponding cyclopentane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and pyrazole ring enable the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(1H-Imidazol-1-yl)cyclopentan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.

    (1S,2S)-2-(1H-Triazol-1-yl)cyclopentan-1-ol: Contains a triazole ring, offering different electronic properties.

Uniqueness

(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific combination of a pyrazole ring and a cyclopentane backbone, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2S)-2-pyrazol-1-ylcyclopentan-1-ol

InChI

InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m0/s1

InChI Key

BOKRXYSLZWESBK-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N2C=CC=N2

Canonical SMILES

C1CC(C(C1)O)N2C=CC=N2

Origin of Product

United States

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